molecular formula C19H25N5O3S B3694074 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,4-dimethyl-5-pyrimidinyl)benzenesulfonamide

4-{[(cyclohexylamino)carbonyl]amino}-N-(2,4-dimethyl-5-pyrimidinyl)benzenesulfonamide

Cat. No.: B3694074
M. Wt: 403.5 g/mol
InChI Key: FJCNIFRQXAEJBW-UHFFFAOYSA-N
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Description

This compound is a small molecule with the chemical formula C19H25N5O3S. It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, benzenesulfonamide derivatives have been synthesized and studied for their anticancer and antimicrobial properties via carbonic anhydrase IX inhibition . Protodeboronation of pinacol boronic esters has also been reported, which could potentially be relevant to the synthesis of similar compounds .


Molecular Structure Analysis

The compound has a molecular weight of 403.5g/mol. The structure is complex, with a cyclohexylamino group attached to a carbonyl group, which is further attached to an amino group. This is connected to a benzenesulfonamide group, which is substituted with a 2,4-dimethyl-5-pyrimidinyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 403.5g/mol and a chemical formula of C19H25N5O3S. Further physical and chemical properties were not found in the search results.

Future Directions

While specific future directions for this compound were not found in the search results, research into benzenesulfonamide derivatives and their potential as anticancer and antimicrobial agents suggests a possible area of future study .

Properties

IUPAC Name

1-cyclohexyl-3-[4-[(2,4-dimethylpyrimidin-5-yl)sulfamoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-13-18(12-20-14(2)21-13)24-28(26,27)17-10-8-16(9-11-17)23-19(25)22-15-6-4-3-5-7-15/h8-12,15,24H,3-7H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCNIFRQXAEJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(cyclohexylamino)carbonyl]amino}-N-(2,4-dimethyl-5-pyrimidinyl)benzenesulfonamide
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4-{[(cyclohexylamino)carbonyl]amino}-N-(2,4-dimethyl-5-pyrimidinyl)benzenesulfonamide
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4-{[(cyclohexylamino)carbonyl]amino}-N-(2,4-dimethyl-5-pyrimidinyl)benzenesulfonamide
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4-{[(cyclohexylamino)carbonyl]amino}-N-(2,4-dimethyl-5-pyrimidinyl)benzenesulfonamide
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4-{[(cyclohexylamino)carbonyl]amino}-N-(2,4-dimethyl-5-pyrimidinyl)benzenesulfonamide
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4-{[(cyclohexylamino)carbonyl]amino}-N-(2,4-dimethyl-5-pyrimidinyl)benzenesulfonamide

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